4-(Aminomethyl)-2,6-difluorobenzoic acid
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Overview
Description
4-(Aminomethyl)-2,6-difluorobenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and two fluorine atoms at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde and ammonium chloride to form the intermediate 4-(aminomethyl)-2,6-difluorobenzyl alcohol. This intermediate is then oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: this compound.
Reduction: 4-(Aminomethyl)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to the lysine-binding sites on plasminogen .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A similar compound with a single fluorine substitution.
2,6-Difluorobenzoic acid: Lacks the aminomethyl group.
4-(Aminomethyl)-2-fluorobenzoic acid: Contains only one fluorine atom.
Uniqueness
4-(Aminomethyl)-2,6-difluorobenzoic acid is unique due to the presence of both the aminomethyl group and two fluorine atoms, which confer distinct chemical properties and reactivity.
Biological Activity
4-(Aminomethyl)-2,6-difluorobenzoic acid (AMDFBA) is an organic compound notable for its significant biochemical interactions and potential therapeutic applications. This compound features an aminomethyl group and two fluorine atoms attached to a benzoic acid core, enhancing its solubility and stability in biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
AMDFBA exhibits a range of biochemical properties that facilitate its interaction with various biomolecules:
- Enzyme Interactions : AMDFBA interacts with enzymes such as aminotransferases and dehydrogenases, influencing their activity through competitive inhibition or allosteric modulation. These interactions often involve hydrogen bonds and electrostatic forces.
- Cellular Effects : The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific signaling cascades, leading to changes in cellular responses, including proliferation and apoptosis.
- Molecular Mechanisms : AMDFBA's effects are mediated through binding to specific biomolecules. For instance, it may inhibit dehydrogenase activity by competing with natural substrates or alter gene expression by interacting with transcription factors.
Case Studies
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Enzyme Inhibition Studies :
- A study demonstrated that AMDFBA inhibits the activity of specific dehydrogenases in vitro, leading to decreased metabolic flux in treated cells. This suggests potential applications in metabolic disorders where enzyme regulation is crucial.
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Cell Line Experiments :
- In experiments using cancer cell lines, AMDFBA was found to induce apoptosis at higher concentrations while promoting cell proliferation at lower doses. This dual effect highlights the importance of dosage in therapeutic contexts.
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Animal Model Investigations :
- Research involving animal models indicated that AMDFBA administration resulted in significant alterations in metabolic profiles, with lower doses enhancing metabolic activity while higher doses caused cellular damage. These findings emphasize the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
AMDFBA is involved in several critical metabolic pathways:
- Aminotransferase Pathway : By modulating aminotransferase activity, AMDFBA can influence amino acid metabolism and nitrogen balance within cells.
- Dehydrogenase Pathway : Its interaction with dehydrogenases affects the oxidative state of cells and can influence energy production pathways.
Comparison with Similar Compounds
The unique structure of AMDFBA sets it apart from similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(Aminomethyl)benzoic acid | Lacks fluorine atoms | Different enzyme interaction profile |
2,6-Difluorobenzoic acid | No aminomethyl group | Limited reactivity |
4-(Aminomethyl)-2-fluorobenzoic acid | Contains only one fluorine atom | Altered binding affinity |
AMDFBA's mechanism of action involves several key processes:
- Binding Affinity : The aminomethyl group enhances binding through hydrogen bonding, while the fluorine atoms improve stability and affinity for target biomolecules.
- Regulatory Effects : By modulating enzyme activities and receptor functions, AMDFBA influences various biological processes critical for maintaining homeostasis.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
HVBPGGFCZUVKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CN |
Origin of Product |
United States |
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